A1 vs. A2A Receptor Subtype Differentiation: Adenosine Receptor Antagonist 4's Target Profile
Adenosine receptor antagonist 4 is a defined A1 receptor antagonist. In contrast, well-characterized A2A receptor antagonists exhibit high affinity for their respective primary target. For example, SCH 58261 displays a Ki of 4 nM for the human A2A receptor [1], and ZM 241385 has a pIC50 of 9.52 (Ki ~0.3 nM) for the rat A2A receptor in PC12 cell membranes [2]. The A1 specificity of Adenosine receptor antagonist 4 (Ki = 101 nM) fundamentally differentiates its pharmacological profile from these A2A-selective tools, making them non-interchangeable for experiments requiring A1R modulation .
| Evidence Dimension | Primary Receptor Target |
|---|---|
| Target Compound Data | Human Adenosine A1 Receptor Ki = 101 nM |
| Comparator Or Baseline | SCH 58261 (A2A Antagonist): Human A2A Ki = 4 nM; ZM 241385 (A2A Antagonist): Rat A2A pIC50 = 9.52 |
| Quantified Difference | Target Compound is A1-selective; Comparators are A2A-selective (Difference in primary target subtype) |
| Conditions | Radioligand binding assays on human cloned receptors (A1) and human/rat A2A receptors. |
Why This Matters
This confirms the compound's utility as an A1R-specific tool, as opposed to an A2AR antagonist, preventing misinterpretation in experiments designed to probe A1R-mediated functions.
- [1] Yang, M., et al. (2007). Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(2), 133-144. View Source
- [2] Poucher, S. M., et al. (1995). The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist. British Journal of Pharmacology, 115(6), 1096-1102. View Source
